

An In-depth Technical Guide to 1-Methylpiperazin-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methylpiperazin-2-one

Cat. No.: B1308644

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This technical guide provides a comprehensive overview of **1-Methylpiperazin-2-one**, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its fundamental chemical properties, provides experimental protocols for its synthesis, and presents key data in a structured format.

Core Molecular Information

1-Methylpiperazin-2-one is a derivative of piperazine, featuring a methyl group at the 1-position and a carbonyl group at the 2-position of the ring. Its chemical identity is defined by the following properties:

Property	Value	Source
Molecular Formula	C ₅ H ₁₀ N ₂ O	[1] [2]
Molecular Weight	114.15 g/mol	[1] [3]
IUPAC Name	1-methylpiperazin-2-one	[1]
CAS Number	59702-07-7	[1] [2]

Physicochemical and Spectroscopic Data

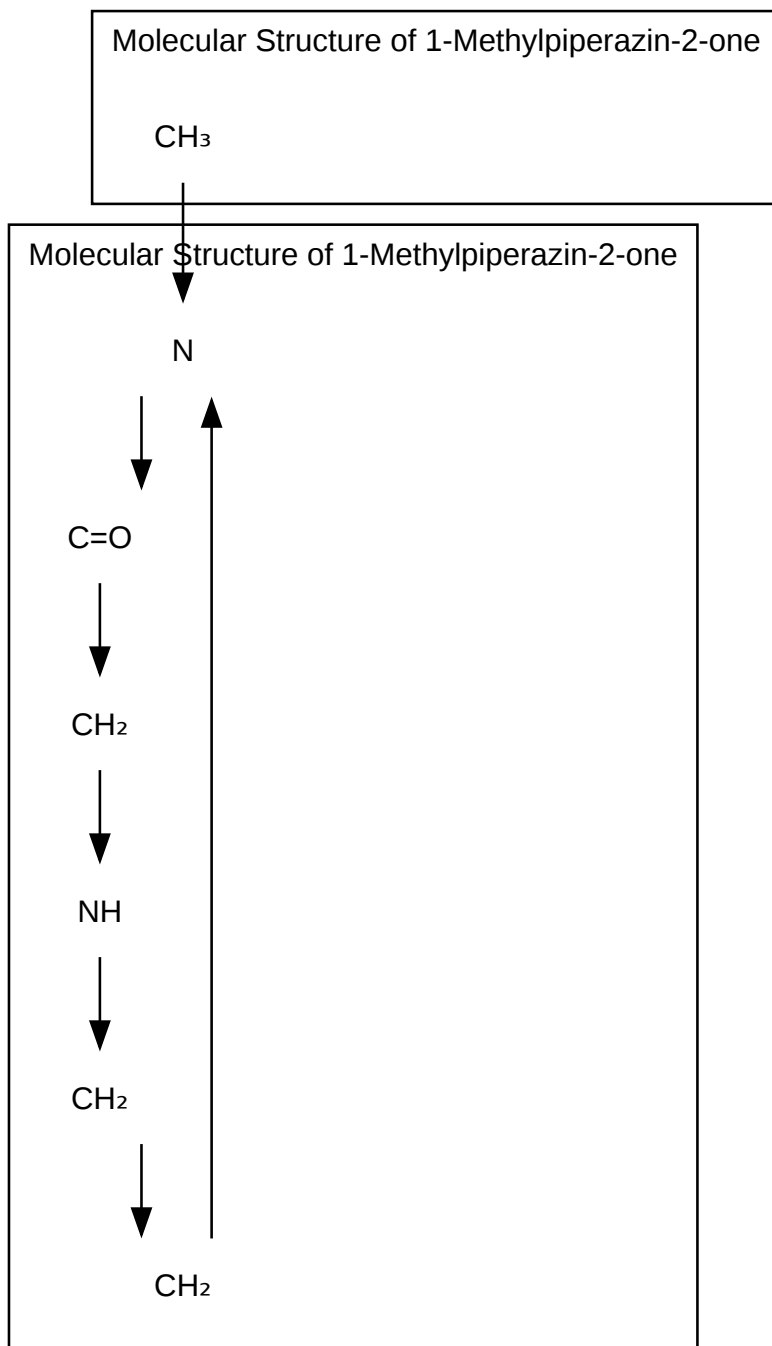
A summary of the key quantitative data for **1-Methylpiperazin-2-one** is presented below, offering a comparative overview of its physical and chemical characteristics.

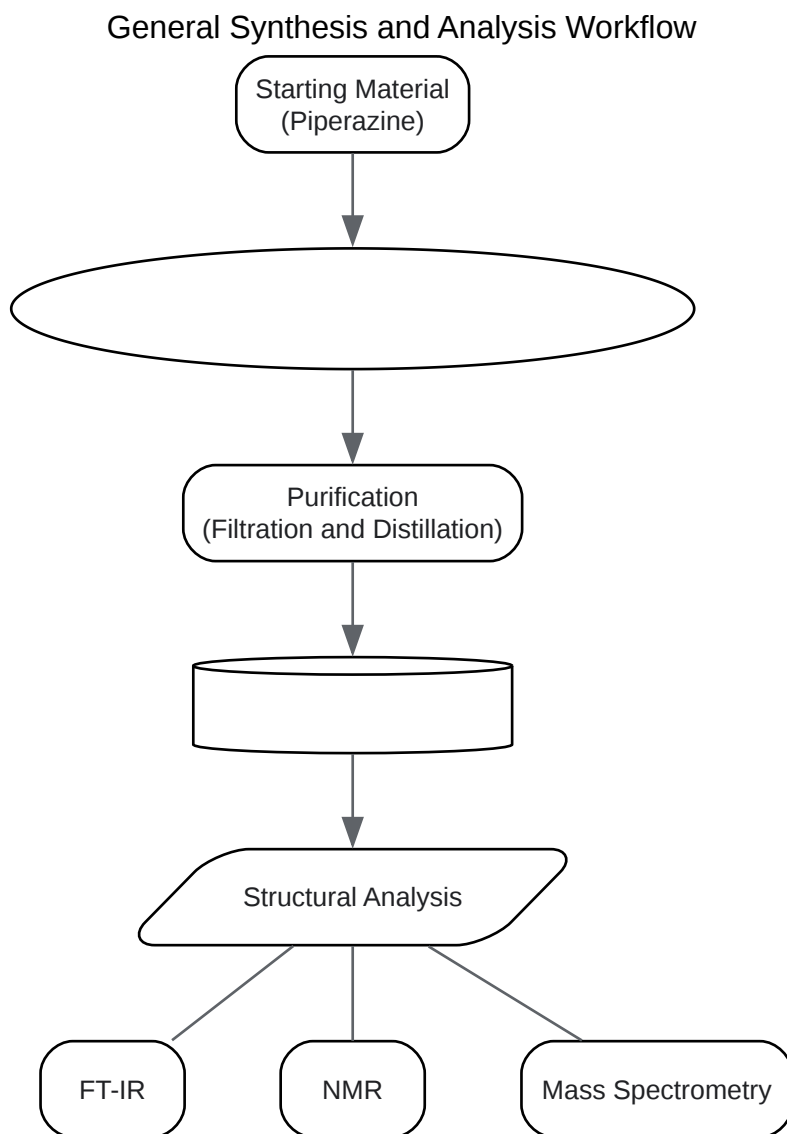
Parameter	Value	Notes
Exact Mass	114.079312947 Da	Computed
Density	1.037 g/cm ³	[2] [3]
Boiling Point	242.12 °C at 760 mmHg 104 °C at 4 mmHg	[2] [3]
Flash Point	100 °C	
Refractive Index	1.461	[2]
Physical Form	Liquid	
Appearance	Colorless to Yellow to Orange clear liquid	

Molecular Structure and Workflow

The following diagrams illustrate the molecular structure of **1-Methylpiperazin-2-one** and a general workflow for its synthesis and analysis.

Molecular Structure of 1-Methylpiperazin-2-one

[Click to download full resolution via product page](#)Caption: Molecular Structure of **1-Methylpiperazin-2-one**.



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Caption: General workflow for the synthesis and analysis of **1-Methylpiperazin-2-one**.

Experimental Protocols

Synthesis of 1-Methylpiperazin-2-one

A general laboratory-scale synthesis procedure for **1-Methylpiperazin-2-one** is as follows[3]:

- **Dissolution:** Dissolve piperazine in a 50% aqueous acetone solution containing sodium hydroxide.
- **Reaction:** Stir the resulting solution at room temperature for approximately 3 hours.
- **Solvent Removal:** After the reaction is complete, remove the solvent by distillation under reduced pressure.
- **Precipitation of Impurities:** Add acetone to the residue to precipitate any insoluble impurities.
- **Filtration:** Separate the insoluble material by filtration.
- **Final Purification:** Remove the acetone from the filtrate by distillation under reduced pressure. The final residue is then distilled under reduced pressure to yield **1-methylpiperazin-2-one**.

It is important to note that alternative synthetic routes exist, including cascade double nucleophilic substitution methods, which may offer different efficiencies and scalability[4].

Analytical Characterization

To confirm the identity and purity of the synthesized **1-Methylpiperazin-2-one**, standard analytical techniques are employed:

- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** Used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) stretches.[5]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Both ^1H NMR and ^{13}C NMR are crucial for elucidating the precise molecular structure and confirming the positions of the methyl group and other protons.[5]
- **Mass Spectrometry (MS):** Provides the exact molecular weight and fragmentation pattern, which helps in confirming the molecular formula.[5]

Applications in Research and Development

1-Methylpiperazin-2-one and its derivatives are valuable intermediates in the synthesis of more complex molecules. The piperazine scaffold is a common feature in many biologically active compounds, and modifications at the 1 and 2 positions can be explored to develop novel therapeutic agents.[6] The hydrochloride salt of **1-Methylpiperazin-2-one** is also noted for its use in pharmaceutical research due to its solubility.[6]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Methylpiperazin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1308644#1-methylpiperazin-2-one-molecular-weight-and-formula]

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